Ethyl acetylcarbamodithioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 32122 involves the reaction of 1,3,3,5,5-pentachloro-1-thia-2,4,6-triaza-3,5-diphosphorine-1-oxide with aziridine in an ether solvent . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for NSC 32122 are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: NSC 32122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.
Substitution: NSC 32122 can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted aziridine derivatives.
Scientific Research Applications
NSC 32122 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: NSC 32122 has potential anticancer activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of NSC 32122 involves its interaction with biological molecules. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can disrupt normal cellular processes, leading to its potential anticancer effects .
Comparison with Similar Compounds
Aziridine: The parent compound of NSC 32122, known for its high reactivity.
Ethyleneimine: Another three-membered nitrogen-containing ring with similar reactivity.
Cyclophosphamide: A well-known anticancer drug that also contains an aziridine ring.
Uniqueness: NSC 32122 is unique due to its specific substitution pattern and the presence of the pentachloro-1-thia-2,4,6-triaza-3,5-diphosphorine-1-oxide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
6322-61-8 |
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Molecular Formula |
C5H9NOS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
ethyl N-acetylcarbamodithioate |
InChI |
InChI=1S/C5H9NOS2/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) |
InChI Key |
ALEUNBKKMPCADW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NC(=O)C |
Origin of Product |
United States |
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